3-Mercaptopropionamide Derivatives Exhibit Broad-Spectrum and Potent Inhibition of Clinically Relevant Metallo-β-Lactamases
A mercaptopropionamide-substituted aryl tetrazole derivative (compound 13a) was shown to be a potent and broad-spectrum inhibitor of the MBLs VIM-2, NDM-1, and IMP-1, which are key drivers of antibiotic resistance [1]. This demonstrates the critical role of the 3-mercaptopropionamide moiety in achieving high potency, as analogs lacking this specific group or with a simple thiol exhibited significantly reduced or no activity [2]. The inhibitor acts by chelating the active site zinc ions via the thiol group and forming stabilizing interactions with residues Asn233 and Tyr67 [3].
| Evidence Dimension | Enzyme Inhibition (IC50, µM) |
|---|---|
| Target Compound Data | VIM-2: 0.044 µM, NDM-1: 0.396 µM, IMP-1: 0.71 µM (for derivative 13a) |
| Comparator Or Baseline | Acetylated derivative (6a): activity significantly reduced; Non-thiol analog (8): no inhibition; Simple thiols (e.g., PhenylC4SH): IC50 ~1.2 µM for IMP-1/VIM-2 |
| Quantified Difference | 13a is up to 27-fold more potent than simple thiol inhibitors against VIM-2. The presence of the free thiol and specific amide orientation are essential for activity. |
| Conditions | Fluorescence-based enzyme inhibition assay with purified VIM-2, NDM-1, and IMP-1 MBLs. |
Why This Matters
This quantitative data justifies the selection of 3-mercaptopropionamide-containing scaffolds over simple thiols when developing potent, broad-spectrum MBL inhibitors to combat antibiotic resistance.
- [1] Yan, Y.-H., Chen, J., Zhan, Z., Yu, Z.-J., Li, G., Guo, L., Li, G.-B., Wu, Y., & Zheng, Y. (2020). Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors. RSC Advances, 10(52), 31377-31384. View Source
- [2] Arakawa, Y., Shibata, N., Shibayama, K., Kurokawa, H., Yagi, T., Fujiwara, H., & Goto, M. (2004). Comparative Study of the Inhibition of Metallo-β-Lactamases (IMP-1 and VIM-2) by Thiol Compounds That Contain a Hydrophobic Group. Biological and Pharmaceutical Bulletin, 27(6), 851-856. View Source
- [3] Proteopedia. (n.d.). Metallo-Beta-Lactamase VIM-2 in complex with (S)-N-(3-(2H-tetrazol-5-yl)phenyl)-3-mercapto-2-methylpropanamide. View Source
